An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Properties, Synthesis, and Applications in Advanced Polymer Systems
An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Properties, Synthesis, and Applications in Advanced Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (CAS Number 355-74-8), a fluorinated diol increasingly utilized in the development of high-performance polymers. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its primary applications, particularly in the formulation of fluorinated polyurethanes for specialized industrial and biomedical uses.
Core Properties and Specifications
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a solid, white crystalline compound at room temperature. The presence of a significant number of fluorine atoms in its structure imparts unique properties, including enhanced thermal stability, chemical resistance, and hydrophobicity, making it a valuable monomer in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 355-74-8 | |
| Molecular Formula | C₆H₆F₈O₂ | |
| Molecular Weight | 262.10 g/mol | |
| Melting Point | 66-70 °C | |
| Boiling Point | 100 °C at 3 mmHg | |
| Appearance | White crystalline powder or solid | [1] |
| Solubility | Soluble in water | [2] |
Spectroscopic Data:
| Technique | Data Available |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| FTIR | Conforms to structure |
| Mass Spectrometry | Data available in NIST WebBook |
Synthesis and Reactivity
While detailed, lab-scale synthetic procedures for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol are not extensively published in readily available literature, industrial production generally involves the hydrogenation of corresponding fluorinated dicarboxylic acids or their esters.
The primary reactivity of this diol is centered around its two terminal hydroxyl (-OH) groups. These groups can undergo typical alcohol reactions, with the most significant application being polycondensation reactions with diisocyanates to form polyurethanes.[3][4] The electron-withdrawing effect of the adjacent fluorinated carbon chain can influence the reactivity of the hydroxyl groups.
Application in Fluorinated Polyurethane Synthesis
The most prominent application of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is as a chain extender in the synthesis of fluorinated polyurethanes (FPUs).[3][5] The incorporation of this fluorinated diol into the polymer backbone imparts desirable properties such as increased hydrophobicity, enhanced thermal stability, and improved chemical resistance to the resulting polyurethane.[5]
Representative Experimental Protocol: Synthesis of Fluorinated Polyurethane
The following is a generalized one-step bulk polymerization method for synthesizing a fluorinated polyurethane, based on principles described in the literature.[4][5]
Materials:
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Poly(tetramethylene oxide) glycol (PTMO) - Soft Segment
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Hexamethylene diisocyanate (HDI) - Hard Segment
-
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD) - Chain Extender
-
Dibutyltin dilaurate (DBTDL) - Catalyst
Procedure:
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Pre-dry all reactants to remove moisture.
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In a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add a predetermined amount of PTMO and OFHD.
-
Heat the mixture to a specified temperature (e.g., 80°C) under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.
-
Add the catalyst, DBTDL, to the mixture.
-
Slowly add the stoichiometric amount of HDI to the reaction mixture while maintaining vigorous stirring.
-
After the addition of HDI is complete, continue the reaction at the set temperature for a specified duration (e.g., 2-4 hours) until the desired viscosity is achieved, indicating polymer formation.
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The resulting fluorinated polyurethane can then be cast into films or other forms for further characterization and application.
Characterization of the Resulting Polymer:
The synthesized fluorinated polyurethane can be characterized using various techniques to evaluate its structure and properties:
| Characterization Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of urethane linkages and the incorporation of the fluorinated monomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. |
| Differential Scanning Calorimetry (DSC) | To analyze the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer. |
| Contact Angle Measurement | To quantify the hydrophobicity of the polymer surface. |
| Tensile Testing | To determine the mechanical properties, such as tensile strength and elongation at break. |
A study by Chen et al. (2024) synthesized aliphatic fluorinated polyurethanes using 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol as a chain extender and compared its properties to a polyurethane synthesized with 1,4-butanediol (BDO). The water contact angle of the FPU containing the octafluoro-1,6-hexanediol increased, indicating greater hydrophobicity.[5]
Potential Applications in Drug Development and Biomedical Fields
While there is no direct evidence of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol being involved in signaling pathways or as an active pharmaceutical ingredient, its role in creating advanced biomaterials is significant. Fluorinated polyurethanes are known for their excellent biocompatibility, biostability, and low surface energy, which can reduce protein adsorption and biofouling.[6]
Polymers derived from this diol could find applications in:
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Medical device coatings: To improve the biocompatibility and reduce the thrombogenicity of blood-contacting devices.
-
Drug delivery systems: As a component of controlled-release formulations, leveraging the polymer's stability and tunable properties.
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Implantable materials: For long-term implants where biostability and minimal tissue reaction are critical.
Flame Retardant Properties
The high fluorine content of polymers derived from 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol suggests potential applications as flame-retardant materials. Halogenated compounds are known to act as flame retardants by interrupting the combustion cycle in the gas phase.[7] Polyurethanes incorporating this diol would likely exhibit enhanced fire resistance compared to their non-fluorinated counterparts.
Logical Workflow for FPU Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of fluorinated polyurethanes.
Signaling Pathway Considerations
Current literature does not indicate a role for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol in biological signaling pathways. Its primary utility in a biological context is as a building block for creating inert, biocompatible materials. The non-fluorinated analog, 1,6-hexanediol, has been used to study liquid-liquid phase separation in cells; however, there is no evidence to suggest that the fluorinated version is used for similar purposes.
Safety and Handling
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a valuable fluorinated monomer for the synthesis of high-performance polymers, particularly fluorinated polyurethanes. Its incorporation into polymer chains imparts enhanced thermal stability, chemical resistance, and hydrophobicity. These properties make the resulting polymers attractive for a range of advanced applications, including biomedical devices, specialty coatings, and flame-retardant materials. Further research into the synthesis of novel polymers using this diol is likely to expand its utility in various fields of science and technology.
References
- 1. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | Kobe University News site [kobe-u.ac.jp]
- 2. 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, 97% | Fisher Scientific [fishersci.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Polyurethanes [essentialchemicalindustry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aerofiltri.it [aerofiltri.it]
